molecular formula C10H13Cl2N3O B3078652 5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride CAS No. 1052552-99-4

5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride

Cat. No.: B3078652
CAS No.: 1052552-99-4
M. Wt: 262.13 g/mol
InChI Key: OLBWWERRVKULCO-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride is a heterocyclic compound that features a pyrazolone core structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of both an aminomethyl group and a phenyl ring contributes to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride typically involves the condensation of hydrazine derivatives with β-diketones, followed by subsequent functionalization steps. One common method includes:

    Condensation Reaction: Hydrazine hydrate reacts with acetophenone to form 1-phenyl-3-methyl-5-pyrazolone.

    Aminomethylation: The pyrazolone derivative is then treated with formaldehyde and ammonium chloride to introduce the aminomethyl group.

    Formation of Dihydrochloride Salt: The final compound is obtained by treating the aminomethylated pyrazolone with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the pyrazolone ring to pyrazolidinone derivatives.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Pyrazolidinone derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

  • 2-(Aminomethyl)benzimidazole dihydrochloride
  • 2-Aminothiazole-4-carboxylic acid
  • Aminomethyl propanol

Comparison:

  • 2-(Aminomethyl)benzimidazole dihydrochloride: Similar in having an aminomethyl group, but differs in the core structure (benzimidazole vs. pyrazolone).
  • 2-Aminothiazole-4-carboxylic acid: Shares the aminomethyl group but has a thiazole ring instead of a pyrazolone ring.
  • Aminomethyl propanol: Contains an aminomethyl group and a hydroxyl group, differing significantly in structure and reactivity.

The uniqueness of 5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride lies in its pyrazolone core, which imparts distinct chemical properties and potential biological activities compared to the other compounds.

Properties

IUPAC Name

5-(aminomethyl)-2-phenyl-1H-pyrazol-3-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.2ClH/c11-7-8-6-10(14)13(12-8)9-4-2-1-3-5-9;;/h1-6,12H,7,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBWWERRVKULCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride
Reactant of Route 3
5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride
Reactant of Route 4
5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride
Reactant of Route 5
5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride
Reactant of Route 6
5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride

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